2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(22)11-19-18(23)14-10-16(12-6-2-1-3-7-12)20-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPOQUBXUYQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid typically involves multiple steps. One common method starts with the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction leads to the formation of an intermediate, 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then reacted with various substituted amines to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation have been employed to reduce reaction times and increase yields . The use of microwave synthesizers has shown significant advantages, including shorter reaction times (110–210 seconds) and higher yields (91–96%) .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Case Study: Inhibition of HDACs
A study conducted by Qian Hui et al. demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid, including 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid, exhibited significant inhibitory effects on HDAC3. The lead compound D28 showed potent anticancer activity, particularly against K562 leukemia cells. The study revealed that D28 induced G2/M phase cell cycle arrest and promoted apoptosis in a dose-dependent manner, which is critical for effective cancer treatment .
Results Overview
| Treatment | Concentration (µM) | G2/M Phase (%) | Apoptosis Rate (%) |
|---|---|---|---|
| Control | - | 3.44 | 1.14 |
| D28 | 1 | 5.95 | 10.10 |
| D28 | 2 | 32.57 | 15.53 |
| D28 | 4 | - | 27.92 |
| SAHA | 1 | - | 1.39 |
| SAHA | 2 | - | 3.36 |
| SAHA | 4 | - | 19.75 |
This table summarizes the effects of D28 compared to SAHA (suberoylanilide hydroxamic acid), a known HDAC inhibitor, indicating that D28 not only promotes cell cycle arrest but also significantly enhances apoptosis rates compared to the control and SAHA treatments .
Synthesis and Derivatives
The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. Various analogs have been developed to optimize their efficacy and selectivity towards specific HDAC isoforms, which could lead to improved therapeutic profiles with reduced side effects.
Key Findings on Derivatives
Research indicates that modifications to the phenyl group or the carbonyl moiety can significantly affect the compound's binding affinity and inhibitory activity against HDACs. For instance, some derivatives displayed enhanced selectivity for HDAC3 over other isoforms, suggesting a tailored approach to drug development using this scaffold .
Mechanism of Action
The mechanism of action of 2-[(2-phenylquinoline-4-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular pathways involved include the modulation of acetylation levels of histone proteins, leading to changes in chromatin structure and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several analogs with shared structural features, enabling a systematic comparison:
Structural Variations and Substituent Effects
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
Key Observations:
Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 2-fluorophenoxy group contrasts with methoxy (5h), hydroxy (5k, 5l), or unsubstituted aromatic (5d) substituents. Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to hydroxyl or methoxy groups, which are prone to phase II metabolism .
Piperazine vs. Alternative Amines: Compounds with piperazine cores (e.g., 5d, 5h, 5k) generally exhibit higher melting points and solid states compared to flexible amines like methyl(4-phenylbutyl)amino (5j, 5m), suggesting increased crystallinity due to rigid piperazine rings .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[(2-phenylquinoline-4-carbonyl)amino]acetic Acid?
- Methodology :
- Multicomponent Reactions : Utilize azlactone intermediates generated in situ from α-amino acids and acetic anhydride, followed by coupling with 2-phenylquinoline-4-carbonyl chloride. This approach leverages the efficiency of multicomponent reactions for constructing complex heterocycles .
- Catalytic Hydroamination : Employ catalytic intramolecular hydroamination of dithioketene acetals to form cyclic intermediates, which can be functionalized to yield the target compound. Use n-BuLi as a catalyst for high yields .
- Optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of characteristic peaks: quinoline aromatic protons (δ 7.5–9.0 ppm), amide NH (δ 8.5–9.5 ppm), and acetic acid CH2 (δ 3.5–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+: ~375.4 g/mol) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related quinoline-4-carboxylic acids .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for quinoline-based derivatives like this compound?
- Case Study :
- Antimicrobial vs. Antitumor Activity : Some quinoline derivatives show conflicting results in antimicrobial and cytotoxicity assays. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid exhibits antitubercular activity but low cytotoxicity in mammalian cells .
- Resolution : Conduct dose-response curves across multiple cell lines (e.g., HEK293 vs. MCF-7) and validate target engagement via proteomics (e.g., histone deacetylase inhibition assays) .
- Data Normalization : Use IC50/EC50 ratios and statistical tools (e.g., ANOVA) to distinguish assay-specific artifacts from true biological effects.
Q. How does the electronic nature of substituents on the quinoline ring influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (EWGs) : Methoxy or halogens at the 6-position (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid) enhance stability and antimicrobial potency by modulating electron density .
- Amino Acid Linkage : The acetic acid moiety improves solubility and facilitates interactions with polar enzyme active sites, as seen in analogs like HC-toxin (a histone deacetylase inhibitor) .
- Computational Modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
